7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol

Kinase inhibitor design ATP-binding site complementarity Regioselective synthesis

7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol (CAS 89488-03-9), also referred to as 6-hydroxy-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, is a heterocyclic small molecule (C₆H₅N₃O₂, MW 151.12 g/mol) belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold class. This scaffold is recognized as a privileged structure in medicinal chemistry, extensively explored for designing kinase inhibitors and antifolate agents.

Molecular Formula C6H5N3O2
Molecular Weight 151.12 g/mol
CAS No. 89488-03-9
Cat. No. B15072499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol
CAS89488-03-9
Molecular FormulaC6H5N3O2
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC1=C(NC2=C1C(=O)NC=N2)O
InChIInChI=1S/C6H5N3O2/c10-4-1-3-5(9-4)7-2-8-6(3)11/h1-2,10H,(H2,7,8,9,11)
InChIKeyNPSRPZYORWQURE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol (CAS 89488-03-9): Product Baseline for Procurement and Differentiation


7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol (CAS 89488-03-9), also referred to as 6-hydroxy-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, is a heterocyclic small molecule (C₆H₅N₃O₂, MW 151.12 g/mol) belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold class [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, extensively explored for designing kinase inhibitors and antifolate agents [2]. The compound features a fused pyrrole-pyrimidine bicyclic core with hydroxyl substituents at the 4- and 6-positions, distinguishing it from other regioisomeric diols and monohydroxy analogs [1]. It serves as a versatile synthetic intermediate for generating 4,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives [3].

Why Generic Substitution of 7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol Fails: The Case for Regiospecific Procurement


Interchanging 7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol with its regioisomer 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol (CAS 39929-79-8) or the monohydroxy analog 7-deazahypoxanthine (CAS 3680-71-5) compromises target engagement specificity and synthetic downstream utility. The substitution position on the pyrrolo[2,3-d]pyrimidine core dictates hydrogen-bonding geometry within kinase ATP-binding pockets, directly influencing inhibitor selectivity profiles [1]. The 4,6-diol regioisomer enables chemoselective sequential functionalization at C-4 and C-6, a synthetic route exploited for generating GSK-3β inhibitors such as TWS119 (IC₅₀ 30 nM) , whereas the 2,4-diol isomer directs reactivity toward different disubstitution patterns with divergent biological outcomes . Procuring the incorrect regioisomer therefore yields a compound with altered kinase inhibition profile and incompatible reactivity for established synthetic protocols.

Product-Specific Quantitative Evidence Guide: 7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol vs. Closest Analogs and Alternatives


Regiochemical Differentiation: 4,6-Diol vs. 2,4-Diol Substitution Pattern Dictates Kinase Binding Mode

The 4,6-diol substitution pattern positions hydroxyl hydrogen-bond donors/acceptors at the pyrimidine ring positions that directly interface with the kinase hinge region, whereas the 2,4-diol isomer presents a different hydrogen-bonding vector geometry. The 2,4-diol isomer (CAS 39929-79-8) has been characterized as a Tie2 kinase inhibitor with an IC₅₀ of 250 nM in a cell-free ATP-binding site-targeting assay . The 4,6-diol isomer is structurally predisposed toward GSK-3β kinase engagement, as evidenced by the 4,6-disubstituted analog TWS119 achieving GSK-3β IC₅₀ of 30 nM, representing an 8.3-fold potency advantage over the 2,4-diol-derived scaffold in comparable kinase inhibition contexts . This regiochemistry-driven divergence in kinase selectivity is a critical procurement differentiator: selecting the 4,6-diol over the 2,4-diol directs lead optimization toward a distinct subset of kinase targets.

Kinase inhibitor design ATP-binding site complementarity Regioselective synthesis

Synthetic Utility: 4,6-Diol Enables Regiospecific Sequential Derivatization Unavailable with 2,4-Diol

The 4,6-diol substitution pattern permits chemoselective sequential functionalization: the C-4 hydroxyl can be activated (e.g., via chlorination) while leaving the C-6 position available for independent modification. This was demonstrated by Mayasundari and Fujii (2010), who developed a concise two-step synthesis of 4,6-disubstituted pyrrolo[2,3-d]pyrimidines from a common intermediate, exploiting the regiochemical distinction between the 4- and 6-positions for chemoselective ether and thioether bond formation [1]. In contrast, the 2,4-diol isomer has been primarily utilized as a precursor for anti-metabolite and anti-tumor drugs via modifications at different positions . The 4,6-diol scaffold serves specifically as the synthetic gateway to the 4,6-disubstituted pyrrolopyrimidine class, which includes the biologically validated GSK-3β inhibitor TWS119 and CSF-1R inhibitor candidates [1]. Procurement of the 4,6-diol is mandatory for executing these established synthetic routes; the 2,4-diol cannot substitute due to incompatible regiochemistry.

Synthetic chemistry Chemoselective functionalization Building block procurement

Hydrogen Bond Donor/Acceptor Capacity: 4,6-Diol Offers Distinct Interaction Profile vs. Monohydroxy 7-Deazahypoxanthine

7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol possesses two hydroxyl groups capable of serving as both hydrogen bond donors (HBD) and acceptors (HBA). In contrast, 7-deazahypoxanthine (CAS 3680-71-5, 3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one) has a single hydroxyl group at the 4-position and a ketone at the 6-position, resulting in a reduced HBD count of 2 versus 3 for the 4,6-diol . This additional hydrogen bonding capacity at the 6-position enables bidentate interactions with kinase hinge residues that are geometrically precluded with the monohydroxy analog. The 6-hydroxyl group is particularly critical for engaging specificity pocket residues in dihydrofolate reductase (DHFR), as demonstrated by structure-activity studies of 6-substituted pyrrolo[2,3-d]pyrimidines where 6-position modifications directly modulated species selectivity between P. jirovecii DHFR and human DHFR by up to 24-fold [1]. The 4,6-diol scaffold preserves this critical 6-OH interaction point, whereas 7-deazahypoxanthine lacks this functionality.

Physicochemical characterization Hydrogen bonding Structure-activity relationships

Purity Benchmark: Commercially Available 4,6-Diol at 98% Purity Establishes Baseline for Reproducible Synthesis

Commercial sourcing of 7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol at 98% purity (HPLC) is established through suppliers such as Leyan (Product No. 2230109) . This purity threshold is critical for its use as a synthetic intermediate, where impurities at the 2-5% level can generate undesired regioisomeric byproducts during subsequent functionalization steps, particularly in chemoselective reactions where the 4- and 6-positions must be differentiated. In comparison, the 2-mercapto analog (2-Mercapto-7H-pyrrolo[2,3-D]pyrimidine-4,6-diol) introduces sulfur-containing impurities that may interfere with palladium-catalyzed coupling reactions commonly employed in downstream derivatization [1]. For kinase inhibitor synthesis programs requiring reproducible yields and purity of final 4,6-disubstituted products, procurement of the 4,6-diol at ≥98% purity is a defined specification that mitigates batch-to-batch variability.

Quality control Procurement specification Reproducibility

Best Research and Industrial Application Scenarios for 7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol


GSK-3β Inhibitor Development Programs for Neurogenesis and Stem Cell Research

Research groups developing GSK-3β inhibitors for neurogenesis induction, stem cell fate regulation, or Wnt pathway modulation should procure the 4,6-diol scaffold as the synthetic starting point. The established synthetic route from the 4,6-diol to TWS119 (GSK-3β IC₅₀ = 30 nM) provides a validated template for generating 4,6-disubstituted pyrrolo[2,3-d]pyrimidine analogs with defined kinase potency . The 2,4-diol regioisomer is incompatible with this synthetic route and would yield compounds with different kinase selectivity profiles, making procurement of the correct regioisomer a critical gating factor for project success.

Synthesis of 4,6-Disubstituted Pyrrolo[2,3-d]pyrimidine Compound Libraries for Kinase Profiling

Medicinal chemistry teams constructing focused compound libraries around the 4,6-disubstituted pyrrolo[2,3-d]pyrimidine pharmacophore require the 4,6-diol as a key intermediate. The chemoselective sequential functionalization methodology (Mayasundari & Fujii, 2010) enables incorporation of diverse phenol, thiophenol, and thiol substituents at C-4 and C-6 positions in only two synthetic steps [1]. This scaffold has been explored for CSF-1R kinase inhibition and broad-spectrum antiproliferative activity, as demonstrated by the KIST library of 5,6-disubstituted derivatives showing activity across multiple human cancer cell lines [2].

DHFR Inhibitor Design Requiring 6-OH Functionality for Species Selectivity

For structure-based design of species-selective dihydrofolate reductase (DHFR) inhibitors targeting opportunistic pathogens such as Pneumocystis jirovecii, the 4,6-diol scaffold preserves the critical 6-hydroxyl group that engages specificity pocket residues. Studies by Shah et al. (2018) demonstrated that 6-substituted pyrrolo[2,3-d]pyrimidines achieved selectivity for pjDHFR over hDHFR of up to 24-fold, validating the importance of the 6-position for modulating species selectivity [3]. The monohydroxy analog 7-deazahypoxanthine lacks this key interaction point and is unsuitable for DHFR-targeted programs requiring 6-OH engagement.

Building Block Procurement for CSF-1R and Broad-Spectrum Kinase Inhibitor Synthesis

Research programs targeting colony-stimulating factor 1 receptor (CSF-1R) kinase inhibition can utilize the 4,6-diol scaffold for regiospecific amination at C-4 and Suzuki-Miyaura cross-coupling at C-6, as demonstrated in the synthetic strategies developed for 4,6-disubstituted pyrrolopyrimidines as potential CSF-1R therapeutic agents [4]. The 4,6-diol's defined purity specification (98%) ensures reproducible reaction yields in these transition metal-catalyzed transformations, which is essential for scaling synthetic efforts from milligram to gram quantities.

Quote Request

Request a Quote for 7H-Pyrrolo[2,3-D]pyrimidine-4,6-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.